Cas no 2241140-58-7 (2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride)

2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2241140-58-7
- EN300-6478303
- 2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
- 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride
-
- インチ: 1S/C7H11N3.2ClH/c1-10-3-2-9-7(10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H
- InChIKey: TWMYCRJAEOFVJX-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CC(C2=NC=CN2C)C1
計算された属性
- せいみつぶんしりょう: 209.0486528g/mol
- どういたいしつりょう: 209.0486528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478303-5.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 5g |
$3894.0 | 2023-06-01 | |
Enamine | EN300-6478303-0.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 0.5g |
$1046.0 | 2023-06-01 | |
Enamine | EN300-6478303-0.1g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 0.1g |
$466.0 | 2023-06-01 | |
Aaron | AR01FL2S-500mg |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 500mg |
$1464.00 | 2025-02-14 | |
Aaron | AR01FL2S-2.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 2.5g |
$3643.00 | 2025-02-14 | |
Aaron | AR01FL2S-10g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 10g |
$7965.00 | 2023-12-15 | |
1PlusChem | 1P01FKUG-10g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 10g |
$7199.00 | 2023-12-18 | |
1PlusChem | 1P01FKUG-1g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 1g |
$1722.00 | 2023-12-18 | |
1PlusChem | 1P01FKUG-50mg |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 50mg |
$448.00 | 2023-12-18 | |
Enamine | EN300-6478303-0.25g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 0.25g |
$666.0 | 2023-06-01 |
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochlorideに関する追加情報
Professional Introduction to 2-(Azetidin-3-yl)-1-methylimidazole Dihydrochloride (CAS No. 2241140-58-7)
2-(Azetidin-3-yl)-1-methylimidazole dihydrochloride, identified by its CAS number 2241140-58-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both azetidine and imidazole moieties in its molecular framework endows it with distinct chemical and biological characteristics, making it a valuable candidate for further exploration.
The compound's structure consists of a six-membered imidazole ring substituted with a methyl group at the 1-position and an azetidine ring at the 2-position. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations. This solubility profile is particularly advantageous for applications in high-throughput screening (HTS) and other experimental procedures that require precise dissolution properties.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery, with heterocyclic compounds playing a pivotal role. The azetidin-3-yl moiety is known for its ability to mimic certain biological functionalities, making it a versatile component in designing molecules that can interact with biological targets. Specifically, azetidine derivatives have been explored for their potential as protease inhibitors, particularly in the context of treating inflammatory diseases and cancer.
The 1-methylimidazole component contributes to the compound's overall pharmacological activity by influencing its electronic properties and binding affinity. Imidazole derivatives are widely recognized for their antimicrobial, antifungal, and anti-inflammatory properties. The combination of these two heterocyclic systems in 2-(Azetidin-3-yl)-1-methylimidazole dihydrochloride suggests a multifaceted pharmacological profile that could be exploited for therapeutic purposes.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. Computational modeling and molecular dynamics simulations have been employed to understand the interactions between this compound and potential biological targets. These studies have revealed that the azetidin-3-yl moiety can adopt multiple conformations, which may enhance its binding affinity to specific enzymes or receptors.
One of the most promising areas of research involving 2-(Azetidin-3-yl)-1-methylimidazole dihydrochloride is its potential as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of cell cycle progression and have been implicated in various diseases, including cancer. Preclinical studies have demonstrated that imidazole derivatives can modulate CDK activity, leading to halted cell division and apoptosis in cancer cells. The unique structural features of this compound make it a compelling candidate for further investigation in this context.
In addition to its role in cancer therapy, there is evidence suggesting that this compound may have applications in treating neurodegenerative disorders. Neurotrophic factors and their interactions with neuronal receptors have been extensively studied, and imidazole derivatives have shown potential in enhancing synaptic plasticity and protecting against neurotoxicity. The presence of both the azetidin-3-yl and 1-methylimidazole moieties may contribute to its ability to modulate neuronal signaling pathways.
The synthesis of 2-(Azetidin-3-yl)-1-methylimidazole dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or catalysts has also been explored to achieve enantioselective synthesis, which is crucial for developing enantiomerically pure pharmaceuticals.
The pharmacokinetic properties of this compound are another area of active research. Studies have focused on understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles. In vitro assays have been conducted to evaluate its stability under different conditions and its interaction with biological membranes. These studies are essential for predicting how the compound will behave within the human body and for designing effective dosing regimens.
Electrochemical methods have also been utilized to investigate the redox properties of 2-(Azetidin-3-yl)-1-methylimidazole dihydrochloride. Understanding its redox behavior is crucial for assessing its potential use in developing electrochemical biosensors or as an intermediate in electrochemical synthesis processes. These applications could expand the utility of this compound beyond traditional pharmaceutical uses.
The development of novel analytical techniques has enabled researchers to gain deeper insights into the chemical behavior of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating its structure and confirming its identity. These analytical methods are also used to monitor reaction progress during synthesis and to assess the purity of isolated compounds.
The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling software has been used to predict the binding modes of 2-(Azetidin-3-yl)-1-methylimidazole dihydrochloride with various biological targets. These predictions help guide experimental design by identifying key interactions that need to be optimized for therapeutic efficacy. Additionally, virtual screening techniques have been employed to identify potential lead compounds based on their similarity to known active molecules.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions continues to grow, new opportunities for utilizing compounds like 2-(Azetidin-3-yl)-1-methylimidazole dihydrochloride will emerge.
2241140-58-7 (2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride) 関連製品
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)
- 1547025-38-6(octahydropyrrolo[2,3-c]pyrrol-2-one)
- 944885-43-2(butyl(1H-indol-4-yl)methylamine)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 887624-46-6(1-Piperidinecarboximidamide, 4-hydroxy-, monohydrochloride)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)



